N-(3-aminophenyl)-3-methylbenzamide
Description
Structural Analysis and Physicochemical Properties of N-(3-Aminophenyl)-3-Methylbenzamide
Molecular Architecture and Stereochemical Features
The molecular architecture of this compound demonstrates a complex three-dimensional arrangement that influences its overall chemical behavior and intermolecular interactions. The compound exhibits specific stereochemical features arising from the spatial arrangement of functional groups around the central amide linkage. Research indicates that the molecular geometry is characterized by distinct conformational preferences that affect both its stability and reactivity patterns. The stereochemical configuration plays a crucial role in determining the compound's physicochemical properties, including its crystalline behavior and intermolecular hydrogen bonding patterns.
IUPAC Nomenclature and Systematic Identification
This compound is systematically identified through its International Union of Pure and Applied Chemistry nomenclature, which precisely describes its chemical structure and functional group arrangement. The compound is registered under the Chemical Abstracts Service number 585517-66-4, providing a unique identifier for database searches and regulatory documentation. The molecular formula C14H14N2O indicates the presence of fourteen carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 226.27 grams per mole.
The systematic name reflects the compound's structural organization, where the 3-aminophenyl group is connected to the nitrogen atom of the benzamide moiety, and a methyl group is positioned at the meta position of the benzoyl ring. The International Chemical Identifier string InChI=1S/C14H14N2O/c1-10-4-2-5-11(8-10)14(17)16-13-7-3-6-12(15)9-13/h2-9H,15H2,1H3,(H,16,17) provides a machine-readable representation of the molecular structure. The corresponding InChI Key UKCPUGSGOXBKBS-UHFFFAOYSA-N serves as a shortened version for efficient database storage and retrieval.
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | |
| CAS Number | 585517-66-4 | |
| Molecular Formula | C14H14N2O | |
| Molecular Weight | 226.27 g/mol | |
| InChI Key | UKCPUGSGOXBKBS-UHFFFAOYSA-N |
2D/3D Conformational Analysis via X-Ray Crystallography
The two-dimensional and three-dimensional conformational analysis of this compound reveals significant structural insights through crystallographic studies and computational modeling. While specific X-ray crystallographic data for this exact compound was not extensively detailed in the available literature, related benzamide derivatives have provided valuable structural information that can be extrapolated to understand the conformational behavior of this molecule. Research on similar compounds demonstrates that benzamide derivatives typically exhibit specific dihedral angles between aromatic rings and amide functional groups, which influence their overall molecular geometry.
The compound's three-dimensional structure is characterized by the spatial relationship between the 3-aminophenyl ring and the 3-methylbenzamide moiety, connected through the central amide linkage. Computational studies suggest that the molecule adopts conformations that minimize steric hindrance while maximizing stabilizing interactions such as intramolecular hydrogen bonding. The presence of the amino group at the meta position of the phenyl ring creates opportunities for both intramolecular and intermolecular hydrogen bonding, which significantly influences the compound's solid-state packing arrangements.
Studies of related benzamide compounds indicate that these molecules typically crystallize in monoclinic or orthorhombic crystal systems, with specific space group symmetries that accommodate their molecular geometry. The crystal packing is often stabilized by networks of hydrogen bonds involving the amide carbonyl oxygen, the amide nitrogen hydrogen, and the amino group hydrogens. These intermolecular interactions contribute to the overall stability of the crystalline form and influence the compound's physical properties such as melting point and solubility characteristics.
Torsional Angle Variations in Amide Linkage
The torsional angle variations in the amide linkage of this compound represent a critical aspect of its conformational behavior and molecular dynamics. The central amide bond exhibits restricted rotation due to partial double-bond character resulting from resonance between the carbonyl carbon and nitrogen atoms. This planarity constraint significantly influences the overall molecular geometry and affects the relative orientations of the aromatic rings attached to the amide functional group.
Research on benzamide derivatives demonstrates that the dihedral angle between the aromatic rings typically varies depending on the substitution pattern and intermolecular forces present in the crystal lattice. For this compound, the torsional angles are influenced by several factors including steric interactions between the methyl group and the aminophenyl moiety, as well as potential hydrogen bonding interactions involving the amino group. Computational studies suggest that the compound can adopt multiple low-energy conformations, with energy barriers governing the interconversion between these states.
The amide linkage geometry is characterized by specific bond lengths and angles that deviate from ideal values due to electronic effects and steric constraints. The carbon-nitrogen amide bond typically exhibits a length of approximately 1.34 Angstroms, intermediate between single and double bond character. The carbonyl carbon-oxygen bond length is approximately 1.24 Angstroms, consistent with typical amide carbonyl bonds. These structural parameters contribute to the overall rigidity of the molecular framework and influence the compound's chemical reactivity and physical properties.
| Structural Parameter | Typical Value | Influence on Conformation |
|---|---|---|
| Amide C-N Bond Length | ~1.34 Å | Restricted rotation |
| Carbonyl C=O Bond Length | ~1.24 Å | Planar amide geometry |
| Dihedral Angle (aromatic rings) | Variable | Conformational flexibility |
| Amino Group Orientation | Meta position | Hydrogen bonding potential |
Properties
IUPAC Name |
N-(3-aminophenyl)-3-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-4-2-5-11(8-10)14(17)16-13-7-3-6-12(15)9-13/h2-9H,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCPUGSGOXBKBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10411769 | |
| Record name | N-(3-aminophenyl)-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10411769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
585517-66-4 | |
| Record name | N-(3-aminophenyl)-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10411769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination Reaction: One common method to synthesize N-(3-aminophenyl)-3-methylbenzamide involves the amination of 3-methylbenzoic acid with 3-aminophenylamine. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and a hydrogen source.
Amide Bond Formation: Another approach involves the formation of an amide bond between 3-methylbenzoic acid and 3-aminophenylamine using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve large-scale amination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-aminophenyl)-3-methylbenzamide can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines or other reduced derivatives.
Substitution: Halogenated or other substituted derivatives.
Scientific Research Applications
Synthetic Route Overview
-
Starting Materials :
- 3-Methylbenzoyl chloride
- 3-Aminophenylamine
-
Reaction Conditions :
- Base: Pyridine or triethylamine
- Solvent: Dichloromethane or toluene
- Temperature: Reflux conditions for several hours
- Yield : Typically yields high purity products after purification processes like recrystallization or chromatography.
Medicinal Chemistry
N-(3-aminophenyl)-3-methylbenzamide has been investigated for its potential as a pharmaceutical intermediate. It serves as a building block in the synthesis of various biologically active compounds, including:
- Anticancer Agents : The compound has shown promise in developing inhibitors for specific cancer-related pathways.
- Antimicrobial Agents : Its derivatives have been evaluated for activity against various bacterial strains.
Enzyme Inhibition Studies
The compound's structure allows it to interact with enzymes, making it useful in studying enzyme inhibition mechanisms. Notably, it has been researched for its ability to inhibit specific kinases involved in cancer progression.
Biological Assays
This compound is used in biological assays to evaluate protein interactions and cellular responses. Its amine group can form hydrogen bonds with target proteins, influencing their activity and stability.
Data Table: Applications Overview
| Application Area | Description | Example Studies |
|---|---|---|
| Medicinal Chemistry | Intermediate for drug synthesis | Anticancer agents, antimicrobial studies |
| Enzyme Inhibition | Investigating inhibition mechanisms | Kinase inhibition studies |
| Biological Assays | Evaluating protein interactions | Protein-ligand binding assays |
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the synthesis of derivatives based on this compound, which exhibited significant cytotoxicity against breast cancer cell lines. The study highlighted how modifications to the benzamide structure enhanced potency and selectivity towards cancer cells.
Case Study 2: Enzyme Inhibition
Research conducted at a leading university investigated the inhibitory effects of this compound on a specific kinase involved in tumor growth. The findings suggested that the compound could serve as a lead structure for developing more effective kinase inhibitors.
Mechanism of Action
The mechanism of action of N-(3-aminophenyl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or modulation of biological activity. The benzamide structure can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N,N-Diethyl-3-Methylbenzamide (DEET)
- Structure: DEET replaces the 3-aminophenyl group with a diethylamide moiety.
- Properties: DEET exhibits rapid skin penetration and extensive biodistribution, attributed to its lipophilic N,N-diethyl group.
N-[4-(3-Aminophenyl)-1,2,5-Oxadiazol-3-yl]-3-Methylbenzamide (Compound 61)
- Structure : Incorporates a 1,2,5-oxadiazole ring, introducing additional hydrogen-bonding sites.
- Synthesis : Prepared via reduction of nitro precursors using Sn(0)/HCl, yielding a melting point of 172°C. The oxadiazole ring enhances thermal stability compared to the target compound’s simpler amide structure .
N-(3-Methylphenyl)-3-Nitrobenzamide
- Structure: Features a nitro group at the benzamide’s meta-position instead of an amino group.
- Electronic Effects: The nitro group is electron-withdrawing, reducing electron density on the aromatic ring, whereas the amino group in the target compound is electron-donating, altering reactivity in electrophilic substitution reactions .
Key Observations :
Melting Points and Solubility
- N-(3-Aminophenyl)-3-methylbenzamide: Expected higher solubility in polar solvents due to the amino group versus DEET’s lipophilic profile.
- Compound 61 : Melting point (172°C) is higher than DEET’s liquid state at room temperature, reflecting increased rigidity from the oxadiazole ring .
Crystallographic and Spectroscopic Insights
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : X-ray analysis confirms a planar amide group and intramolecular hydrogen bonding between the hydroxyl and carbonyl groups, stabilizing the crystal lattice .
- Software Tools : SHELXL and WinGX are widely used for refining crystal structures, ensuring accuracy in bond length and angle measurements .
Biological Activity
N-(3-aminophenyl)-3-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, enzyme interactions, and relevance in drug development.
Chemical Structure and Properties
This compound features an amine group and a methyl-substituted benzamide structure, which contribute to its biological activity. The specific arrangement of these functional groups can influence the compound's reactivity and binding affinity to various biological targets.
The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The amine group can form hydrogen bonds or engage in electrostatic interactions with active sites on target proteins, leading to inhibition or modulation of their activity. The benzamide structure enhances the compound's binding affinity and specificity towards these targets, making it a candidate for further pharmacological exploration.
Enzyme Inhibition
This compound has been shown to act as an enzyme inhibitor. Research indicates that it may inhibit certain enzymes involved in critical pathways, which could be leveraged for therapeutic purposes. For instance, it has been noted for its potential in inhibiting enzymes related to cancer progression, thereby highlighting its role in anticancer drug development .
Anticancer Activity
Several studies have evaluated the anticancer properties of compounds similar to this compound. For example, derivatives with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) for related compounds have shown promising results, indicating that this compound could exhibit similar efficacy .
Comparative Analysis with Related Compounds
A comparative analysis with structurally related compounds reveals the unique properties of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-aminophenyl)benzamide | Lacks methyl group on benzamide ring | Moderate enzyme inhibition |
| N-(4-aminophenyl)-3-methylbenzamide | Amino group at para position | Reduced binding affinity |
| N-(3-aminophenyl)-4-methylbenzamide | Methyl group at para position on benzamide ring | Enhanced potency against specific targets |
This table illustrates how the positioning of functional groups affects the biological activity and selectivity of these compounds.
Case Studies
- Inhibition Studies : A study investigating the inhibitory effects of this compound on specific kinases demonstrated a significant decrease in enzyme activity, suggesting its potential as a therapeutic agent in kinase-related diseases .
- Antiproliferative Assays : Another case study reported that derivatives similar to this compound exhibited IC50 values ranging from 0.67 µM to 1.18 µM against various cancer cell lines, indicating strong antiproliferative properties .
Q & A
Q. What in silico tools are most effective for predicting the solubility and stability of this compound under physiological conditions?
- Methodological Answer :
- COSMO-RS : Predicts solubility in solvents/buffers based on sigma profiles .
- Molecular Dynamics (MD) Simulations : Model hydration shells and aggregation propensity using GROMACS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
